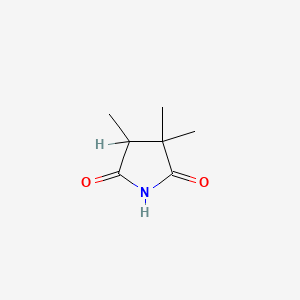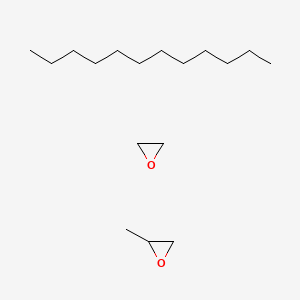
Quinoline-2-carbohydrazide
Übersicht
Beschreibung
Quinoline-2-carbohydrazide (QCH) is a heterocyclic compound consisting of a quinoline ring with a carbonyl group attached to the 2-position. It is an important intermediate in the synthesis of many drugs, dyes, and other compounds. QCH is also used as a reagent in many scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Quinoline-2-carbohydrazide serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are structurally diverse and have significant applications in medicinal chemistry due to their biological activity .
Green Chemistry Applications
The compound is utilized in green chemistry practices for synthesizing quinoline derivatives. This involves environmentally friendly methods such as microwave-assisted reactions, solvent-free conditions, and the use of recyclable catalysts .
Agrochemicals
Derivatives of Quinoline-2-carbohydrazide find applications in the field of agrochemicals. They are used in the development of pesticides and herbicides that protect crops from pests and diseases .
Bio-organic and Bio-organometallic Processes
In bio-organic chemistry, Quinoline-2-carbohydrazide derivatives are studied for their role in biological processes involving metal ions. They are also explored in bio-organometallic chemistry for their potential in catalysis and enzyme inhibition .
Fluorescent Probes for Metal Ions
A novel application of Quinoline-2-carbohydrazide derivatives is in the creation of fluorescent probes. These probes are highly selective and sensitive for the detection of metal ions like Al(III), which is crucial for environmental monitoring and biological imaging .
Pharmaceutical Research
Quinoline motifs, including those derived from Quinoline-2-carbohydrazide, are being investigated for their therapeutic potential. They are considered for drug development due to their pharmacological properties .
Industrial Chemistry
Quinoline derivatives are used in industrial chemistry for the manufacture of dyes, food colorants, and pH indicators. Their structural versatility makes them suitable for a wide range of industrial applications .
Environmental Monitoring
The compound’s derivatives are applied in environmental science for the detection of contaminants. Their ability to form complexes with metal ions is particularly useful for monitoring water quality and ensuring safety standards .
Wirkmechanismus
Target of Action
Quinoline-2-carbohydrazide has been found to target several bacterial proteins such as glucosamine-6-phosphate synthases, DNA gyrases, keto-acyl ACP reductases, and enoyl ACP reductases . These targets play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial agents.
Mode of Action
It is known that the compound interacts with its targets, leading to changes that inhibit the normal functioning of these proteins . This interaction disrupts the normal biochemical processes of the bacteria, leading to their death or inhibition of growth.
Biochemical Pathways
The biochemical pathways affected by Quinoline-2-carbohydrazide are those associated with the targets it interacts with. For instance, the inhibition of DNA gyrases disrupts DNA replication, while the inhibition of glucosamine-6-phosphate synthases affects the synthesis of bacterial cell walls . The downstream effects of these disruptions include the death of the bacteria or inhibition of their growth.
Pharmacokinetics
Like other quinoline derivatives, it is expected to have good bioavailability .
Result of Action
The result of Quinoline-2-carbohydrazide’s action is the inhibition of bacterial growth or the death of the bacteria. This is achieved through the disruption of essential biochemical processes within the bacteria .
Action Environment
The action of Quinoline-2-carbohydrazide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as metal ions, can also influence its action .
Eigenschaften
IUPAC Name |
quinoline-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDPJYXDDYUJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289163 | |
| Record name | Quinoline-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24825377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Quinoline-2-carbohydrazide | |
CAS RN |
5382-44-5 | |
| Record name | 2-Quinolinecarboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 59489 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5382-44-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














